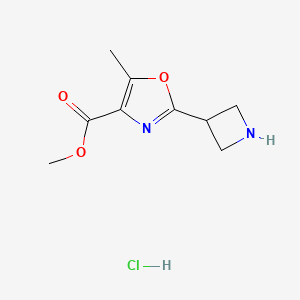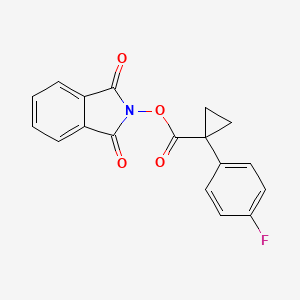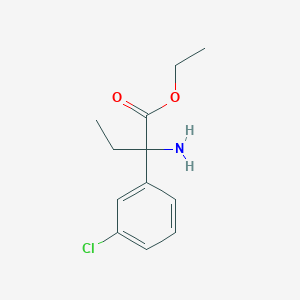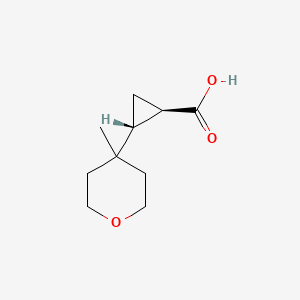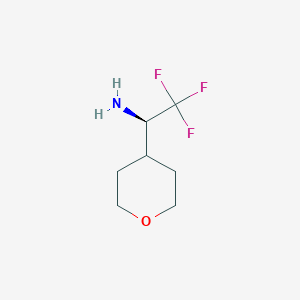
5-Isocyanato-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isocyanato-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives It is characterized by the presence of an isocyanate group (-N=C=O) attached to the isoindole ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with phosgene or other isocyanate-generating reagents. One common method is the reaction of 5-amino-1H-isoindole-1,3(2H)-dione with phosgene under controlled conditions to yield the desired isocyanate compound. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low to moderate levels to prevent decomposition.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the yield and purity of the final product. Additionally, safety measures are implemented to handle the toxic and reactive nature of phosgene and other isocyanate precursors.
化学反应分析
Types of Reactions
5-Isocyanato-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of urea, carbamate, and other derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form cyclic adducts.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as amines, alcohols, and thiols can react with the isocyanate group under mild to moderate conditions, typically at room temperature or slightly elevated temperatures.
Cycloaddition: Dienes and other unsaturated compounds can react with this compound in the presence of catalysts or under thermal conditions.
Substitution: Electrophilic reagents such as halogens and nucleophiles like Grignard reagents can be used to modify the isoindole ring.
Major Products Formed
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Cyclic Adducts: Formed from cycloaddition reactions.
科学研究应用
5-Isocyanato-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty materials, coatings, and adhesives due to its reactive isocyanate group.
作用机制
The mechanism of action of 5-Isocyanato-1H-isoindole-1,3(2H)-dione is primarily based on the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to the modification of their structure and function. The compound can also participate in cycloaddition and substitution reactions, further expanding its range of interactions and effects.
相似化合物的比较
Similar Compounds
5-Amino-1H-isoindole-1,3(2H)-dione: A precursor in the synthesis of 5-Isocyanato-1H-isoindole-1,3(2H)-dione.
5-Hydroxy-1H-isoindole-1,3(2H)-dione: Another isoindole derivative with different functional groups.
5-Methyl-1H-isoindole-1,3(2H)-dione: A methyl-substituted isoindole compound.
Uniqueness
This compound is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry, distinguishing it from other isoindole derivatives that lack this functional group.
属性
分子式 |
C9H4N2O3 |
|---|---|
分子量 |
188.14 g/mol |
IUPAC 名称 |
5-isocyanatoisoindole-1,3-dione |
InChI |
InChI=1S/C9H4N2O3/c12-4-10-5-1-2-6-7(3-5)9(14)11-8(6)13/h1-3H,(H,11,13,14) |
InChI 键 |
NLPSSZIRXZFHHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1N=C=O)C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)


![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)


![4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)
